2-(Cyclopentylamino)-1-(p-tolyl)ethanone
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Overview
Description
2-(Cyclopentylamino)-1-(p-tolyl)ethanone is an organic compound that features a cyclopentylamino group attached to an ethanone backbone, with a p-tolyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone typically involves the reaction of cyclopentylamine with p-tolylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-1-(p-tolyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of p-tolylacetic acid or p-tolylacetone.
Reduction: Formation of 2-(Cyclopentylamino)-1-(p-tolyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopentylamino)-1-(p-tolyl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)-1-(p-tolyl)ethanone
- 2-(Cyclopentylamino)-1-(m-tolyl)ethanone
- 2-(Cyclopentylamino)-1-(o-tolyl)ethanone
Uniqueness
2-(Cyclopentylamino)-1-(p-tolyl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopentylamino group and the p-tolyl substituent can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(cyclopentylamino)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)14(16)10-15-13-4-2-3-5-13/h6-9,13,15H,2-5,10H2,1H3 |
InChI Key |
HGZYTBIVKJICSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2CCCC2 |
Origin of Product |
United States |
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